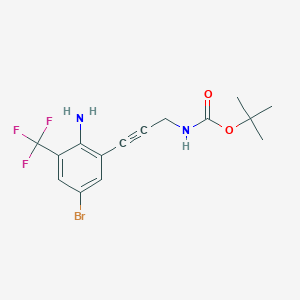
tert-Butyl 3-(2-amino-5-bromo-3-(trifluoromethyl)phenyl)prop-2-ynylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 3-(2-amino-5-bromo-3-(trifluoromethyl)phenyl)prop-2-ynylcarbamate is a complex organic compound that features a tert-butyl carbamate group, a brominated aromatic ring, and a trifluoromethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(2-amino-5-bromo-3-(trifluoromethyl)phenyl)prop-2-ynylcarbamate typically involves multiple steps. One common approach includes the following steps:
Amination: The addition of an amino group to the brominated aromatic ring.
Alkyne Addition: The addition of a prop-2-ynyl group.
Carbamate Formation: The final step involves the formation of the tert-butyl carbamate group.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl 3-(2-amino-5-bromo-3-(trifluoromethyl)phenyl)prop-2-ynylcarbamate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the existing functional groups.
Substitution: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium azide (NaN3) and potassium cyanide (KCN) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the aromatic ring.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, tert-Butyl 3-(2-amino-5-bromo-3-(trifluoromethyl)phenyl)prop-2-ynylcarbamate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a pharmacophore. The presence of the trifluoromethyl group and the brominated aromatic ring can enhance the compound’s binding affinity to biological targets, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its structure allows for interactions with various enzymes and receptors, which could lead to the development of new drugs for treating diseases.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers.
Wirkmechanismus
The mechanism of action of tert-Butyl 3-(2-amino-5-bromo-3-(trifluoromethyl)phenyl)prop-2-ynylcarbamate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The brominated aromatic ring can form strong interactions with biological targets, while the amino group can participate in hydrogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl 3-(2-amino-5-bromo-3-(trifluoromethyl)phenyl)prop-2-ynylcarbamate
- tert-Butyl 4-(6-((6-bromo-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydro-1H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-3,5-difluorophenyl)butanoate
- tert-Butyl 5-bromo-3-hydroxypyridin-2-ylcarbamate
Uniqueness
The uniqueness of this compound lies in its combination of functional groups. The presence of the trifluoromethyl group, brominated aromatic ring, and prop-2-ynyl group provides a versatile platform for chemical modifications. This makes it a valuable compound for various scientific and industrial applications.
Eigenschaften
Molekularformel |
C15H16BrF3N2O2 |
|---|---|
Molekulargewicht |
393.20 g/mol |
IUPAC-Name |
tert-butyl N-[3-[2-amino-5-bromo-3-(trifluoromethyl)phenyl]prop-2-ynyl]carbamate |
InChI |
InChI=1S/C15H16BrF3N2O2/c1-14(2,3)23-13(22)21-6-4-5-9-7-10(16)8-11(12(9)20)15(17,18)19/h7-8H,6,20H2,1-3H3,(H,21,22) |
InChI-Schlüssel |
PWUWFVMZSDWIAB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCC#CC1=C(C(=CC(=C1)Br)C(F)(F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






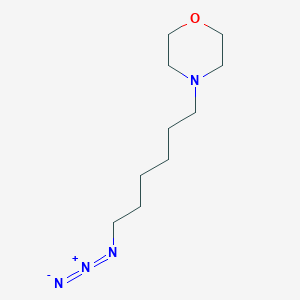
![[(E,2R,3S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1-trityloxyoctadec-4-en-3-yl] benzoate](/img/structure/B13721756.png)

![1-[1-(2-Chloro-4-fluorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13721772.png)
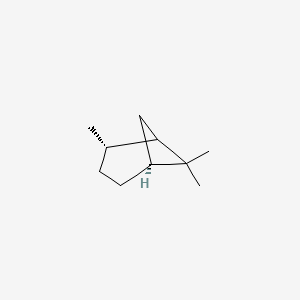
![{[1-(2,2-Difluoroethyl)-1H-indol-4-yl]methyl}(propan-2-yl)amine](/img/structure/B13721787.png)
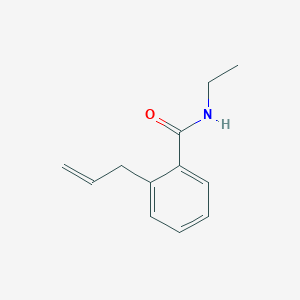
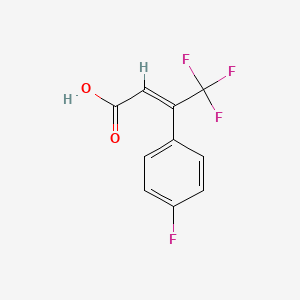
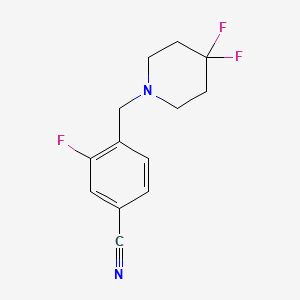
![cis-2-(Trifluoromethyl)benzo-[H]-chromane-4-OL](/img/structure/B13721801.png)
